molecular formula C14H19NO4S B1434092 1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 1858240-99-9

1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No. B1434092
CAS RN: 1858240-99-9
M. Wt: 297.37 g/mol
InChI Key: NVOUWNPDUMAEMG-UHFFFAOYSA-N
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Description

“1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Sulfonamide Derivatives in Medicinal Chemistry

Sulfonamide derivatives are crucial in the development of bioactive substances due to their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The synthesis of sulfonamides is relatively simple, allowing for a wide variety of derivatives. This versatility underscores the sulfonamide group's significance in planning and developing bioactive substances and potential pharmaceutical applications (Azevedo-Barbosa et al., 2020).

Synthetic Approaches and Novel Compounds

Research into the synthesis and characterization of cyclic compounds containing aminobenzenesulfonamide demonstrates the ongoing interest in sulfonamide derivatives for pharmaceutical applications. The development of novel polyheterocyclic compounds and multifunctional cycloalkyne agents based on sulfonamide structures indicates the potential for discovering functional molecules and pharmaceuticals utilizing sulfonamide or sultam-based moieties (Kaneda, 2020).

Analytical and Environmental Applications

Sulfonamide compounds are not only significant in pharmaceuticals but also in analytical chemistry and environmental science. For example, the analytical methods used in determining antioxidant activity, including assays based on sulfonamide derivatives, play a crucial role in various fields from food engineering to pharmacy (Munteanu & Apetrei, 2021). Moreover, the environmental degradation of polyfluoroalkyl chemicals, a process in which sulfonamide derivatives could potentially play a role, is a critical area of study due to the toxicological concerns associated with these compounds (Liu & Mejia Avendaño, 2013).

properties

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-11-3-2-4-12(9-11)10-20(18,19)15-7-5-13(6-8-15)14(16)17/h2-4,9,13H,5-8,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOUWNPDUMAEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101166684
Record name 4-Piperidinecarboxylic acid, 1-[[(3-methylphenyl)methyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1858240-99-9
Record name 4-Piperidinecarboxylic acid, 1-[[(3-methylphenyl)methyl]sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858240-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxylic acid, 1-[[(3-methylphenyl)methyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 3
1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 4
1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 5
1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 6
1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid

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